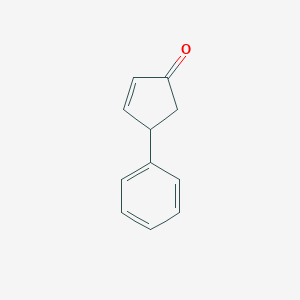

4-Phenyl-2-cyclopenten-1-one

Description

Structure

3D Structure

Properties

CAS No. |

81255-96-1 |

|---|---|

Molecular Formula |

C11H10O |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

4-phenylcyclopent-2-en-1-one |

InChI |

InChI=1S/C11H10O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-7,10H,8H2 |

InChI Key |

BHMAUHSFXRANIN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C=CC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenyl 2 Cyclopenten 1 One and Its Analogues

Direct Synthesis Approaches to the Cyclopentenone Core

Direct approaches to the cyclopentenone ring system are highly sought after for their efficiency. These methods typically involve the formation of the five-membered ring in a single or a few steps from acyclic precursors.

Pauson–Khand Reaction Derivatives and Analogous Cyclocarbonylations

The Pauson–Khand reaction (PKR) is a powerful and well-established method for synthesizing cyclopentenones. wikipedia.orgorganicreactions.org It is a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex. wikipedia.orgrsc.org The reaction can be performed both inter- and intramolecularly, with the intramolecular version being particularly useful for constructing fused-ring systems. wikipedia.orglibretexts.org

The generally accepted mechanism begins with the formation of a dicobalt hexacarbonyl alkyne complex. wikipedia.org Subsequent coordination of the alkene, followed by migratory insertion of carbon monoxide and reductive elimination, yields the cyclopentenone product. wikipedia.org The rate-limiting step is often the dissociation of a carbon monoxide ligand from the metal complex. wikipedia.org

While the classic PKR often requires stoichiometric amounts of the cobalt reagent and harsh conditions, several modifications have been developed to improve its efficiency and scope. wikipedia.orgthieme-connect.de The use of additives like N-methylmorpholine N-oxide (NMO) can accelerate the reaction, allowing it to proceed under milder conditions. csic.es Catalytic versions of the PKR have also been developed using various transition metals, including rhodium, iridium, and titanium, which expand the reaction's applicability. thieme-connect.demdpi.com

The regioselectivity of the intermolecular PKR can be a challenge, especially with unsymmetrical alkynes. rsc.org However, terminal alkynes generally yield the α-substituted cyclopentenone with high regioselectivity. rsc.org For internal alkynes, the larger or more electron-donating substituent typically directs the regiochemical outcome, favoring placement at the α-position. rsc.org

Table 1: Examples of Pauson-Khand Reactions for Cyclopentenone Synthesis

| Reactants | Catalyst/Mediator | Product | Yield | Reference |

|---|---|---|---|---|

| Alkyne, Alkene, CO | Co2(CO)8 | α,β-Cyclopentenone | 40-60% (typical) | organicreactions.org |

| Enyne | [(CO)2RhCl]2 | Bicyclic Cyclopentenone | Not specified | wikipedia.org |

| 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane, Norbornadiene | Co2(CO)8, NMO | β-Borylated Cyclopentenone Adduct | 75% | rsc.org |

Nazarov Cyclization Strategies

The Nazarov cyclization is another cornerstone in the synthesis of cyclopentenones. wikipedia.org This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgorganic-chemistry.org The process is typically promoted by stoichiometric amounts of a Lewis acid or a strong protic acid. wikipedia.org

The mechanism initiates with the activation of the divinyl ketone by the acid catalyst, generating a pentadienyl cation. wikipedia.org This intermediate then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation. wikipedia.org Subsequent elimination of a proton and tautomerization of the resulting enol affords the final cyclopentenone product. wikipedia.org

A significant challenge in Nazarov cyclizations can be controlling the regioselectivity of the double bond in the product, especially when the vinyl groups have similar substitution patterns. organic-chemistry.org However, the introduction of electron-donating or electron-withdrawing substituents can polarize the π-system, leading to improved regioselectivity. organic-chemistry.org Another strategy to control the regiochemistry involves the use of silicon-directing groups, which stabilize a β-carbocation and dictate the position of the double bond. organic-chemistry.org

Modern variations of the Nazarov cyclization have expanded its utility. Asymmetric versions have been developed using chiral Lewis acids or Brønsted acids to induce enantioselectivity. wikipedia.orgorganic-chemistry.org Additionally, tandem reactions that trap the intermediate oxyallyl cation with nucleophiles or through rearrangements have led to the synthesis of highly functionalized cyclopentenones. nih.govnih.gov

Table 2: Promoters and Conditions in Nazarov Cyclization

| Substrate | Promoter/Catalyst | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Divinyl Ketone | Strong Lewis or Brønstedt acids | Stoichiometric | Classic method | organic-chemistry.org |

| Silyl-Substituted Divinyl Ketone | Lewis Acid | Not specified | Silicon-directed regioselectivity | organic-chemistry.org |

| Divinyl Ketone | Chiral Copper(II) bisoxazoline complex | Catalytic | Asymmetric induction | wikipedia.org |

| Divinyl Ketone | Molecular Iodine (I2) | Metal-free | Mild reaction conditions | organic-chemistry.org |

Aldol (B89426) Condensation Routes to Cyclopentenone Derivatives

Aldol condensation represents a classical and versatile strategy for forming carbon-carbon bonds and is widely applied in the synthesis of cyclopentenones. This approach typically involves an intramolecular cyclization of a 1,4-dicarbonyl compound or a related precursor.

Base-catalyzed aldol condensations are a common method for synthesizing cyclopentenones. rsc.org These reactions proceed by the deprotonation of an α-carbon to a carbonyl group, generating an enolate. The enolate then acts as a nucleophile, attacking another carbonyl group within the same molecule to form a five-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated cyclopentenone. d-nb.info

A variety of bases can be employed, ranging from strong bases like potassium hydroxide (B78521) to milder bases like DBU. researchgate.netorganic-chemistry.org The choice of base can be crucial and can influence the reaction's outcome and selectivity. acs.org For instance, in some cases, the use of different bases can affect the stereochemistry of the final product. acs.org Heterogeneous base catalysts, such as modified metal oxides, have also been developed to facilitate easier product separation and catalyst recycling. d-nb.info

A notable example is the synthesis of polysubstituted 2-cyclopentenones through the base-mediated annulation of phenacyl bromides with β-keto esters. rsc.org This process involves an initial SN2 reaction followed by an intramolecular aldol condensation. rsc.org

Acid-catalyzed aldol condensations provide an alternative route to cyclopentenones. In this variant, the acid catalyst protonates a carbonyl group, activating it towards nucleophilic attack by an enol or enol ether. researchgate.net The reaction is often followed by dehydration to yield the α,β-unsaturated ketone.

Solid acid catalysts, such as Amberlyst 15, have been effectively used for these transformations, offering advantages in terms of handling and separation. researchgate.net The reaction mechanism under acidic conditions is proposed to start with the enolization of one ketone, which then attacks the protonated carbonyl of another molecule or within the same molecule in an intramolecular fashion. d-nb.info For example, the self-condensation of cyclopentanone (B42830) can be catalyzed by solid acids. researchgate.net

The choice between acid and base catalysis can significantly impact the selectivity of the reaction, especially in cross-condensation reactions involving two different carbonyl compounds. acs.org Factors such as competitive adsorption on the catalyst surface and steric hindrance play a role in determining the product distribution. acs.org

Table 3: Comparison of Aldol Condensation Protocols for Cyclopentenone Synthesis

| Catalysis Type | Catalyst Example | Key Mechanistic Step | Typical Substrates | Reference |

|---|---|---|---|---|

| Base-Mediated | Potassium Hydroxide, DBU | Enolate formation and intramolecular attack | 1,4-Diketones, Dienediones | acs.org |

| Base-Mediated | MgO, CaO | Enolate formation on solid support | Cyclopentanone and Aldehydes | d-nb.info |

| Acid-Catalyzed | Amberlyst 15 | Enol formation and attack on protonated carbonyl | Cyclopentanone (self-condensation) | researchgate.net |

| Acid-Catalyzed | TiCl4 | Lewis acid activation of carbonyl | Acyclic ketones and Benzaldehyde | core.ac.uk |

Cyclization Reactions for Ring Formation

Beyond the well-defined named reactions, a variety of other cyclization strategies exist for the synthesis of the 4-phenyl-2-cyclopenten-1-one scaffold and its analogues. These methods often rely on the unique reactivity of specifically designed precursors to form the five-membered ring.

For example, a novel intramolecular base-catalyzed cyclization of aromatic dienediones has been reported to produce disubstituted 4,5-cyclopentenones. acs.org This reaction is proposed to proceed through a Michael addition of a methoxide (B1231860) anion, which facilitates a conformational change allowing for the subsequent intramolecular cyclization. acs.org

Another approach involves the conjugate addition of a nitroethyl-substituted aromatic compound to an α,β-unsaturated ketone, such as methyl vinyl ketone, in the presence of a basic catalyst. tandfonline.com Subsequent transformations, including a Nef reaction and a final base-catalyzed cyclization, afford the desired cyclopentenone. tandfonline.com

Furthermore, tandem reactions have been developed to construct the cyclopentenone ring with high efficiency. For instance, a Vilsmeier reagent-mediated Nazarov cyclization followed by halovinylation of divinyl ketones provides a direct route to highly substituted cyclopentadienes, which are precursors to cyclopentenones. rsc.org

These diverse cyclization methods highlight the modularity and adaptability of synthetic organic chemistry in accessing the important cyclopentenone structural motif.

Oxidation-Based Syntheses of Cyclopentenones

Oxidation reactions provide another major pathway to cyclopentenones, starting from various cyclopentane (B165970) derivatives.

The Saegusa–Ito oxidation is a well-established method for introducing α,β-unsaturation into carbonyl compounds, effectively converting cyclopentanones into cyclopentenones. wikipedia.orgnrochemistry.com The reaction proceeds via the formation of a silyl (B83357) enol ether from the parent ketone, which is then treated with a palladium(II) salt, typically palladium(II) acetate (B1210297). wikipedia.orglookchem.com A co-oxidant, such as benzoquinone or more recently Oxone, is often used to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the reaction, allowing for the use of catalytic amounts of the expensive palladium salt. wikipedia.orglookchem.com

The general applicability of the Saegusa–Ito oxidation is wide, tolerating various functional groups. wikipedia.org This method allows for the regioselective introduction of the double bond. nrochemistry.com

Table 1: Key Features of the Saegusa-Ito Oxidation

| Feature | Description |

| Substrate | Silyl enol ether of a cyclopentanone |

| Reagents | Palladium(II) acetate (catalytic or stoichiometric) |

| Co-oxidant | Benzoquinone, Oxone, or other suitable oxidants |

| Product | α,β-Unsaturated cyclopentenone |

| Key Advantage | Regioselective introduction of the double bond |

The oxidation of cyclic allylic alcohols is a direct route to α,β-unsaturated ketones. wikipedia.org Various oxidizing agents can be employed for this transformation. A chemo-enzymatic system using Bobbitt's salt and laccase has been shown to effectively catalyze the oxidative rearrangement of tertiary allylic alcohols to the corresponding enones in aqueous media. polimi.it Other methods include the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). polimi.it

For cyclic allylic alcohols, the stereochemistry of the hydroxyl group can influence the reaction outcome. For instance, with certain metal-catalyzed systems, an axial hydroxyl group can lead to accelerated reaction rates compared to an equatorial one. wikipedia.org In some cases, substrates with pseudo-equatorial alcohols may undergo oxidation to the enone. wikipedia.org

The direct catalytic oxidation of substituted cyclopentanes to form cyclopentenones is a desirable but challenging transformation. Research has explored the aerobic cascade oxidation of cyclopentane-1,2-diones using metalloporphyrin catalysts to yield various oxidized products. researchgate.net While not a direct route to this compound, this highlights the ongoing efforts to develop catalytic C-H oxidation methods on cyclopentane rings. The functionalization of sp3 C-H bonds in alkenes through metal-catalyzed allylic oxidation has also been shown to be a powerful method for preparing synthetically useful materials. liverpool.ac.uk

Synthesis via Functional Group Interconversions on Cyclopentenone Precursors

An alternative and often practical approach to obtaining this compound involves the modification of a pre-existing cyclopentenone or a related precursor. This strategy leverages the reactivity of the cyclopentenone core.

One common method involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with cyclopentenone. This 1,2-addition reaction forms a tertiary alcohol intermediate. Subsequent dehydration of this alcohol under acidic conditions yields the desired this compound.

Another strategy could involve a conjugate addition of a phenyl nucleophile to a cyclopentenone. For example, the reaction of an organocuprate reagent derived from a phenyl source with 2-cyclopenten-1-one (B42074) would place the phenyl group at the 3-position. acs.org Subsequent functional group manipulations would be necessary to isomerize the double bond to the 2,3-position and introduce the ketone at C-1, although this is a more complex route.

Palladium-catalyzed cross-coupling reactions can also be employed. For instance, an appropriately functionalized cyclopentenone precursor, such as one bearing a triflate or halide at the 4-position, could potentially be coupled with a phenylboronic acid or a related organometallic reagent under Suzuki or similar coupling conditions to introduce the phenyl group.

Enantioselective Catalytic Epoxide Ring Opening for Chiral Cyclopentenone Derivatives

The enantioselective ring-opening of meso-epoxides is a powerful strategy for creating chiral building blocks. youtube.commdpi.com This method allows for the desymmetrization of a prochiral starting material to generate functionalized products with high enantiomeric purity. youtube.com In the context of cyclopentenone synthesis, a key intermediate, (R)-4-((trimethylsilyl)oxy)-2-cyclopentenone, can be efficiently synthesized through the catalytic ring-opening of cyclopentadiene (B3395910) monoxide. nih.govorganic-chemistry.org

This transformation typically employs a chiral catalyst system, such as a chromium or cobalt-based salen complex, and a nucleophile like azidotrimethylsilane (B126382) (TMSN₃). nih.govnih.gov The reaction proceeds via a nucleophilic attack on one of the two electrophilic carbons of the epoxide, guided by the chiral catalyst, leading to a trans-configured product. Subsequent elimination and functional group manipulation can then yield the desired chiral cyclopentenone derivative. The versatility of this method is highlighted by its application in the synthesis of intermediates for complex molecules like prostaglandins (B1171923). organic-chemistry.org The development of catalytic systems that operate with high efficiency and enantioselectivity is a continuing area of research, with various metal complexes and nucleophiles being explored to broaden the scope and utility of this reaction. nih.govgoogle.com

Table 1: Examples of Enantioselective Epoxide Ring Opening for Cyclopentenone Precursors

| Epoxide Substrate | Catalyst/Reagent | Nucleophile | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cyclopentadiene monoxide | Chiral (salen)Cr(III)Cl complex | TMSN₃ | (R)-4-Azido-2-cyclopenten-1-ol precursor | >95% | nih.govorganic-chemistry.org |

| meso-Cyclohexene oxide | Chiral (salen)Co(III) complex | H₂O | (1R,2R)-1,2-Cyclohexanediol | >98% | nih.gov |

| meso-Epoxides | Niobium complex with chiral binol derivative | Anilines | Chiral β-amino alcohols | Not specified | nih.gov |

Asymmetric Allylic Alkylation and Subsequent Transformations for Chiral Cyclopentenones

Asymmetric allylic alkylation (AAA) is a cornerstone of modern synthetic chemistry for the enantioselective formation of C-C and C-heteroatom bonds. nih.govresearchgate.net This reaction, often catalyzed by palladium or iridium complexes with chiral ligands, allows for the construction of stereocenters adjacent to a double bond. kirj.eewikipedia.org A common strategy for synthesizing chiral cyclopentenones involves the desymmetrization of a meso-enol ester or carbonate, followed by a subsequent transformation like ring-closing metathesis or an intramolecular aldol condensation. kirj.eeacs.org

For instance, the palladium-catalyzed asymmetric alkylation of enol ethers can generate chiral allyl ketones. acs.org These intermediates can then undergo further reactions, such as a Wacker oxidation followed by an intramolecular aldol cyclization, to form the cyclopentenone ring. acs.org A variety of chiral ligands, including those of the PHOX (phosphinooxazoline) and Trost ligand families, have been developed to provide high levels of enantioselectivity for a broad range of substrates. nih.govwikipedia.org This methodology offers a flexible route to chiral 2- and 2,4-substituted cyclopentenones with excellent enantiomeric excesses, often in the range of 95-99% ee. kirj.ee

Table 2: Asymmetric Allylic Alkylation in Chiral Cyclopentenone Synthesis

| Substrate | Catalyst/Ligand | Reaction Type | Key Transformation | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Cyclopent-2-enyl acetate | Iridium / Chiral phosphoramidite (B1245037) | Allylic Alkylation | Ring-Closing Metathesis | 2,4-Disubstituted cyclopentenone | 95-99% | kirj.ee |

| meso-Dibenzoate of cyclopentene-1,4-diol | Palladium / (S,S)-Trost Ligand | Oxidative Desymmetrization | Allylic Alkylation with Nucleophiles | γ-Substituted cyclopentenone | >95% | wikipedia.org |

| Silyl enol ether of dioxanone | Palladium / (R)-tBu-PHOX | Allylic Alkylation | Intramolecular Cyclization | Chiral cyclopentenone precursor | 87-92% | acs.org |

| Allylic enol carbonate | Palladium / (S)-(CF₃)₃-t-BuPHOX | Decarboxylative AAA | - | α-Quaternary ketone | High | wikipedia.org |

Asymmetric Oxidation of Thio-Substituted Cyclopentenones

The introduction of a chiral sulfoxide (B87167) group onto a cyclopentenone ring provides a powerful tool for asymmetric synthesis. The sulfinyl group acts as a chiral auxiliary, directing subsequent reactions, and can be easily removed after use. The primary method to generate these chiral sulfoxides is the asymmetric oxidation of a prochiral sulfide (B99878) precursor. wikipedia.orggoogle.com

A key example is the synthesis of 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one, which serves as a valuable Michael acceptor for constructing more complex molecules. wikipedia.org The synthesis involves the asymmetric oxidation of the corresponding sulfide, 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one. This oxidation can be achieved using chiral titanium complexes, such as the Sharpless catalyst system (Ti(O-iPr)₄ / (+)-diethyl tartrate), with an oxidant like tert-butyl hydroperoxide (TBHP). wikipedia.org Alternatively, a kinetic resolution of the racemic sulfoxide can be performed using a similar chiral titanium complex, where one enantiomer is selectively over-oxidized to the sulfone, leaving the other enantiomer of the sulfoxide enriched. wikipedia.org Biotechnological methods, using enzymes or whole microbial cells (e.g., Aspergillus, Pseudomonas), also represent a green alternative for the enantioselective oxidation of sulfides to sulfoxides. nih.gov

Table 3: Asymmetric Oxidation for Chiral Sulfinyl Cyclopentenones

| Substrate | Catalyst/Reagent | Method | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one | Ti(O-iPr)₄ / (+)-DET / TBHP | Asymmetric Oxidation | (S)-2-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one | 48% | 34% | wikipedia.org |

| Racemic 2-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one | Ti(O-iPr)₄ / (+)-DET / TBHP | Kinetic Resolution | (S)-2-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one | 76% | 31% | wikipedia.org |

| Thioanisole | Trichoderma viride | Biocatalytic Oxidation | (R)-Methylphenyl sulfoxide | 70% | 10% | nih.gov |

| Thioanisole | Aspergillus japonicus | Biocatalytic Oxidation | (R)-Methylphenyl sulfoxide | >99% | 76% | nih.gov |

Derivatization from α-Bromo-Cyclopentanone Precursors

α-Bromo-cyclopentanones and their unsaturated analogues, α-bromo-cyclopentenones, are versatile precursors for the synthesis of substituted cyclopentenones. wikipedia.org The bromine atom serves as a handle for introducing various functional groups, including the phenyl group required for this compound, through modern cross-coupling reactions. acs.orgorganic-chemistry.org

The Suzuki-Miyaura coupling is a particularly powerful method for this purpose, reacting an organoboron compound (e.g., phenylboronic acid) with an organohalide (e.g., 2-bromo-2-cyclopentenone) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgorgsyn.org This reaction forms a new carbon-carbon bond, attaching the phenyl group to the cyclopentenone ring. Similarly, the Heck reaction can couple the bromo-cyclopentenone with an alkene like styrene, also under palladium catalysis. nih.govacs.org The synthesis of the bromo-precursor itself can be achieved by the bromination of cyclopentanone or cyclopentenone derivatives. wikipedia.orgoup.com These cross-coupling strategies are highly efficient and offer broad substrate scope, making them ideal for creating libraries of substituted cyclopentenone analogues.

Table 4: Cross-Coupling Reactions for Phenyl-Cyclopentenone Synthesis

| Precursor | Coupling Partner | Reaction Type | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Bromo-2-cyclopentenone | Phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | 2-Phenyl-2-cyclopentenone | organic-chemistry.orgorgsyn.org |

| Aryl Bromide | 2-Cyclopentenone | Heck Reaction | Pd(OAc)₂ / Ligand / Base | Aryl-substituted cyclopentenone | nih.govacs.org |

| 2-Bromocyclopentenone | Vinylboronic acid | Suzuki Coupling | Palladium Catalyst / Base | Vinyl-substituted cyclopentenone | organic-chemistry.org |

Approaches involving Conjugate Addition and Cyclization

A classic and robust strategy for constructing the cyclopentenone ring system involves a sequence of conjugate addition followed by an intramolecular cyclization. This approach, often referred to as Robinson annulation or a related pathway, builds the five-membered ring from acyclic precursors. A common variant is the Michael addition of a nucleophile to an α,β-unsaturated ketone, which generates a 1,5-dicarbonyl compound (or a precursor thereof) that can then undergo an intramolecular aldol condensation.

For the synthesis of substituted cyclopentenones, such as 3-methyl-2-(4-methylphenyl)cyclopenten-2-one, a key method involves the conjugate addition of a nitroalkane derivative to an α,β-unsaturated ketone like methyl vinyl ketone. The resulting γ-nitroketone is then converted to the corresponding 1,4-diketone via the Nef reaction. Subsequent treatment with a base induces an intramolecular aldol cyclization and dehydration to afford the final cyclopentenone product. This sequence is highly effective for preparing a wide range of γ-functionalized and substituted cyclopentenones.

Table 5: Conjugate Addition-Cyclization for Cyclopentenone Synthesis

| Michael Acceptor | Michael Donor (Nucleophile) | Key Intermediates | Cyclization Condition | Product Type | Reference |

|---|---|---|---|---|---|

| Methyl vinyl ketone | 1-(4-Methylphenyl)-2-nitropropane | γ-Nitroketone, 1,4-Diketone | NaOH / EtOH | 3-Methyl-2-(4-methylphenyl)cyclopent-2-one | |

| α,β-Unsaturated ketones | Primary nitroalkanes | γ-Nitroketone, γ-Diketone | Base (e.g., DBU) | γ-Functionalized cyclopentenones | |

| 3-Buten-2-one | Heptanal (via thiazolium ylide) | 1,4-Diketone (2,5-Undecanedione) | Base | 3-Methyl-2-pentyl-2-cyclopentenone |

Chemical Reactivity and Reaction Mechanisms of 4 Phenyl 2 Cyclopenten 1 One

Conjugate Addition Reactions

Conjugate addition, also known as 1,4-addition, is a key reaction of α,β-unsaturated carbonyl compounds like 4-Phenyl-2-cyclopenten-1-one. In this process, a nucleophile adds to the β-carbon of the carbon-carbon double bond, which is rendered electrophilic by the electron-withdrawing effect of the adjacent carbonyl group. This initial addition generates an enolate intermediate, which is then protonated to yield the final saturated ketone product.

Nucleophilic Conjugate Additions

A diverse range of nucleophiles can participate in conjugate addition reactions with this compound. The choice of nucleophile and reaction conditions can significantly influence the outcome of the reaction. For instance, organometallic reagents such as organocuprates are particularly effective for delivering carbon nucleophiles in a 1,4-fashion. These "soft" nucleophiles preferentially attack the β-carbon over the "hard" carbonyl carbon.

The general mechanism for nucleophilic conjugate addition involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate. Subsequent protonation of this intermediate, typically during workup, affords the 3-substituted 4-phenylcyclopentanone. The stereochemical outcome of this addition can often be controlled by the choice of reagents and reaction conditions.

Table 1: Examples of Nucleophilic Conjugate Additions to Cyclopentenone Derivatives

| Nucleophile | Substrate | Product Stereochemistry | Reference |

| Organocuprates | 4-Hydroxy-2-cyclopentenones | cis | nih.gov |

| Organolithium Reagents | 4-Hydroxy-2-cyclopentenones | Dependent on reaction conditions | arkat-usa.org |

| Grignard Reagents | 2-Methylcyclopent-2-en-1-one | Dependent on chiral ligand | nih.gov |

This table illustrates the types of nucleophiles and substrates related to the target compound, highlighting the importance of reagent choice in determining product stereochemistry.

Michael Additions with Diverse Nucleophiles (e.g., Silyl (B83357) Enol Ethers, Siloxanes)

The Michael addition is a specific type of conjugate addition where the nucleophile is a stabilized carbanion, such as an enolate derived from a β-dicarbonyl compound, or in modern variations, a silyl enol ether. Silyl enol ethers, which are enolate equivalents, can add to α,β-unsaturated systems like this compound under the influence of a Lewis acid catalyst. This reaction, often referred to as a Mukaiyama-Michael addition, is a powerful tool for carbon-carbon bond formation.

The mechanism involves the activation of the enone by the Lewis acid, making it more susceptible to nucleophilic attack. The silyl enol ether then adds to the β-position, and subsequent workup removes the silyl group and protonates the enolate to give the 1,5-dicarbonyl compound. The use of silyl enol ethers offers advantages in terms of controlling the regioselectivity of the enolate addition.

Enantioselective Conjugate Additions

The development of catalytic, enantioselective conjugate additions is a significant area of research, allowing for the synthesis of chiral molecules with high optical purity. In the context of this compound, this would involve the addition of a nucleophile to generate a new stereocenter at the β-position in a controlled manner.

This is often achieved using a chiral catalyst, which can be a metal complex with a chiral ligand or an organocatalyst. These catalysts create a chiral environment around the substrate, directing the nucleophile to attack one face of the molecule preferentially. For example, copper complexes with chiral phosphine (B1218219) ligands have been successfully employed in the enantioselective conjugate addition of Grignard reagents to cyclic enones. pnas.orgacs.org Similarly, organocatalysts, such as chiral secondary amines or thioureas, can activate the enone and guide the nucleophile to achieve high enantioselectivity. acs.org

Table 2: Catalysts for Enantioselective Conjugate Additions to Cyclic Enones

| Catalyst Type | Ligand/Catalyst Example | Nucleophile | Enantiomeric Excess (ee) | Reference |

| Copper-Ferrocenyl Diphosphine | Taniaphos | Grignard Reagents | Up to 96% | acs.org |

| Copper-JosiPhos | JosiPhos SL-J004–1 | Grignard Reagents | Good | nih.gov |

| Organocatalyst (Thiourea) | Bifunctional Thiourea | Nitroalkanes | Up to 98% | acs.org |

This table showcases various catalytic systems used for achieving high enantioselectivity in conjugate additions to cyclic enones, which are applicable to this compound.

Cycloaddition Reactions

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. This compound, with its carbon-carbon double bond, can act as a dienophile (a 2π-electron component) in these reactions.

Diels–Alder Cycloadditions (Dienophile Behavior)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. As a cyclopentenone derivative, this compound can serve as the dienophile. The reactivity of the dienophile in a Diels-Alder reaction is generally enhanced by the presence of electron-withdrawing groups conjugated to the double bond. The ketone functionality in this compound serves this purpose, activating the double bond for reaction with a diene.

When reacting with a diene like cyclopentadiene (B3395910), this compound would lead to the formation of a tricyclic adduct. The stereochemistry of the product is governed by the "endo rule," which predicts that the substituents on the dienophile will preferentially orient themselves towards the developing π-system of the diene in the transition state. However, the steric bulk of the phenyl group at the 4-position could influence the endo/exo selectivity. Furan and its derivatives are also common dienes used in Diels-Alder reactions, and their reactions with electron-poor dienophiles are well-documented. nih.govtudelft.nlsemanticscholar.org

[4+2] Annulations and Related Pericyclic Processes

Beyond the classic Diels-Alder reaction, this compound can participate in other [4+2] annulation reactions. These are ring-forming reactions that follow the same pericyclic, concerted mechanism as the Diels-Alder reaction. masterorganicchemistry.com For instance, electron-rich dienes, such as Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene), are highly reactive partners for electron-poor dienophiles. The reaction of Danishefsky's diene with an enone like this compound would initially form a silyl enol ether adduct, which can then be hydrolyzed to a diketone, providing a versatile route to functionalized bicyclic systems.

These [4+2] cycloadditions are powerful methods for constructing complex molecular architectures in a single step, with predictable stereochemical outcomes. The phenyl substituent on the cyclopentenone ring would be expected to direct the regiochemistry of the cycloaddition with unsymmetrical dienes.

Reduction and Oxidation Chemistry

The reactivity of this compound is largely dictated by the presence of the α,β-unsaturated ketone moiety, which provides two primary sites for reduction—the carbon-carbon double bond and the carbonyl group—and a reactive alkene for oxidation.

Selective Reduction of the α,β-Unsaturated Ketone Moiety (e.g., NaBH4, Catalytic Hydrogenation)

The reduction of the α,β-unsaturated ketone in this compound can be selectively targeted at either the carbonyl group (1,2-addition) or the carbon-carbon double bond (conjugate addition or 1,4-addition). The choice of reducing agent and reaction conditions determines the outcome.

Sodium Borohydride (NaBH4) Reduction : Sodium borohydride is a mild reducing agent primarily used for the reduction of aldehydes and ketones to their corresponding alcohols. commonorganicchemistry.comyoutube.com When applied to α,β-unsaturated ketones like this compound, NaBH4 typically favors 1,2-reduction, converting the ketone into a secondary alcohol while leaving the double bond intact. This chemoselectivity arises from the hard nature of the hydride donor, which preferentially attacks the harder electrophilic carbonyl carbon.

The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the carbonyl carbon. The resulting alkoxide is then protonated during workup to yield the allylic alcohol, 4-phenyl-2-cyclopenten-1-ol. The general mechanism for this selective reduction is a cornerstone of organic synthesis, allowing for the preservation of the alkene functionality for subsequent transformations. youtube.com

Catalytic Hydrogenation : In contrast to hydride reagents, catalytic hydrogenation typically reduces the carbon-carbon double bond of an α,β-unsaturated ketone. libretexts.org This process is heterogeneous, occurring on the surface of a solid metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). libretexts.org In this reaction, molecular hydrogen (H₂) is adsorbed onto the catalyst surface, followed by the alkene. libretexts.org The hydrogen atoms are then added across the double bond, typically from the same face (syn-addition), leading to the saturated ketone, 4-phenylcyclopentanone. libretexts.org

The selectivity for the C=C bond over the C=O bond is common for catalysts like palladium. libretexts.org Complete reduction of both functionalities to yield 4-phenylcyclopentanol can be achieved under more forcing conditions, such as higher hydrogen pressures and temperatures. The steric environment around the double bond can influence the rate and stereochemistry of the hydrogenation. libretexts.org Organocatalytic transfer hydrogenation has also been demonstrated for similar structures like 3-phenyl-2-cyclopentenone, offering an alternative method for conjugate reduction. princeton.edu

| Reagent/Method | Primary Product from this compound | Type of Reduction | Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 4-Phenyl-2-cyclopenten-1-ol | 1,2-Addition | Reduces carbonyl, preserves alkene |

| Catalytic Hydrogenation (H₂/Pd-C) | 4-Phenylcyclopentanone | Conjugate Addition (1,4-Addition) | Reduces alkene, preserves carbonyl |

Oxidative Transformations

The carbon-carbon double bond in this compound is susceptible to various oxidative transformations, most notably epoxidation and oxidative cleavage.

Epoxidation : The alkene can be converted to an epoxide, forming 4-phenyl-2,3-epoxycyclopentan-1-one. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the direct transfer of an oxygen atom from the peroxy acid to the double bond. The reactivity of the enone system can be influenced by the electron-withdrawing nature of the carbonyl group. Other epoxidation methods utilize reagents like hydrogen peroxide in the presence of a catalyst. organic-chemistry.orgmdpi.com The resulting epoxide is a valuable synthetic intermediate, as the strained three-membered ring can be opened by various nucleophiles, leading to a range of functionalized cyclopentanone (B42830) derivatives. mdpi.com

Oxidative Cleavage : More aggressive oxidizing conditions can lead to the cleavage of the carbon-carbon double bond. Ozonolysis (O₃) followed by a reductive or oxidative work-up is a classic method for this transformation. An oxidative work-up would cleave the ring, yielding a dicarboxylic acid derivative. This type of reaction breaks the cyclopentene (B43876) ring and can be a powerful tool for converting cyclic structures into linear, functionalized molecules. nih.gov

Palladium-Catalyzed Reactions

Palladium catalysis offers a wide array of synthetic transformations for molecules like this compound, which possesses multiple potential reaction sites.

Chemoselective Processes in Homogeneous vs. Heterogeneous Media

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis. The choice between a homogeneous and a heterogeneous catalyst can significantly impact reactivity, selectivity, and practicality.

Homogeneous Catalysts : These are soluble palladium complexes (e.g., Pd(PPh₃)₄) that operate in the same phase as the reactants. They often exhibit high activity and selectivity due to their well-defined active sites. whiterose.ac.uk However, their separation from the product mixture can be challenging, and catalyst recycling is often difficult. whiterose.ac.ukresearchgate.net

Heterogeneous Catalysts : These involve palladium supported on a solid material, such as charcoal (Pd/C) or silica. qualitas1998.net Their primary advantage is ease of separation and potential for recycling. However, they can suffer from lower activity compared to their homogeneous counterparts and issues with metal leaching, where soluble palladium species detach from the support and act as a homogeneous catalyst. qualitas1998.netresearchgate.net

For an enone substrate, a key chemoselectivity challenge is controlling the reaction site. Palladium catalysts can mediate reactions at the double bond (e.g., Heck reaction, Suzuki coupling) or potentially at an activated C-H bond. The ligand environment in a homogeneous catalyst can be finely tuned to direct the reaction to a specific site. In contrast, the active sites on a heterogeneous catalyst are often less uniform, which can lead to a mixture of products. The development of single-atom heterogeneous catalysts aims to bridge this gap, offering the stability of a solid support with the high selectivity of a well-defined active site. whiterose.ac.uk

Carbonylation Reactions

Palladium-catalyzed carbonylation involves the introduction of a carbonyl group (CO) into an organic molecule. nih.gov For a substrate like this compound, this could theoretically proceed through several pathways. For instance, if a suitable leaving group were present on the ring, a carbonyl group could be inserted to form a carboxylic acid derivative. mdpi.com

More relevant to the enone structure is the potential for cyclization-carbonylation reactions. While this compound is already cyclic, related palladium-catalyzed processes often involve the carbonylation of unsaturated precursors to form cyclic ketones. For example, 4-yn-1-ones can undergo palladium(II)-mediated cyclization-carbonylation to produce 2-cyclopentenone carboxylates. documentsdelivered.com Palladium-catalyzed fluoroalkylative carbonylation of 1,3-enynes has also been developed to produce functionalized amides. nih.gov These examples highlight the capability of palladium catalysis to construct or further functionalize cyclopentenone rings through the incorporation of carbon monoxide.

Baylis–Hillman Reaction Participation

The Baylis–Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine (e.g., DABCO) or a phosphine. wikipedia.orgnrochemistry.com this compound, as a cyclic enone, is an excellent substrate for this reaction. uq.edu.au

The reaction mechanism involves three key steps: princeton.edu

Michael Addition : The nucleophilic catalyst (e.g., DABCO) adds to the β-position of the α,β-unsaturated ketone, forming a zwitterionic enolate intermediate.

Aldol (B89426) Addition : The enolate attacks the electrophilic carbonyl carbon of the aldehyde, creating a new carbon-carbon bond and forming a second zwitterionic intermediate.

Catalyst Elimination : A proton transfer followed by the elimination of the catalyst regenerates the double bond and yields the final product, a densely functionalized allylic alcohol.

The product of the reaction between this compound and an aldehyde (R-CHO) would be a 2-(hydroxy(R)methyl)-4-phenyl-2-cyclopenten-1-one. This reaction is highly atom-economical and provides access to complex molecules under mild conditions. princeton.edu However, a notable disadvantage is that the reaction can be very slow. wikipedia.org Studies on related cyclic enones have shown that the choice of catalyst and solvent system is crucial for achieving high yields in a reasonable timeframe. organic-chemistry.org

| Component | Description | Example |

|---|---|---|

| Activated Alkene | An alkene conjugated to an electron-withdrawing group | This compound |

| Electrophile | Typically an aldehyde or ketone | Formaldehyde, Benzaldehyde |

| Catalyst | Nucleophilic tertiary amine or phosphine | DABCO, Tributylphosphine |

| Product | A functionalized allylic alcohol | 2-(Hydroxymethyl)-4-phenyl-2-cyclopenten-1-one |

Nucleophilic Substitution Reactions

As an α,β-unsaturated ketone, this compound is susceptible to nucleophilic attack at two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the alkene (C3). The reaction pathway, leading to either 1,2-addition or 1,4-addition (conjugate addition), is largely dictated by the nature of the nucleophile. This reactivity is a cornerstone of the chemical behavior of cyclopentenones. acs.org

The competition between these two addition pathways can be understood through the principles of kinetic and thermodynamic control. masterorganicchemistry.com

1,2-Addition: This involves the direct attack of a nucleophile on the carbonyl carbon. This pathway is generally favored by "hard" nucleophiles, such as Grignard reagents (e.g., Phenylmagnesium bromide) and organolithium compounds. These reactions are typically fast and irreversible, placing them under kinetic control. masterorganicchemistry.comlibretexts.org The initial product is a magnesium alkoxide, which upon acidic workup, yields a tertiary alcohol.

1,4-Addition (Conjugate Addition): This pathway involves the attack of a nucleophile on the β-carbon. It is favored by "soft" nucleophiles, most notably Gilman reagents (lithium dialkylcuprates). masterorganicchemistry.commasterorganicchemistry.comyoutube.com These reactions are often reversible and thermodynamically controlled, leading to the more stable product which retains the carbonyl group. The initial product is an enolate, which is then protonated during workup to give the substituted cyclopentanone. iupac.org

Research on related α-donor-cyclopenten-1-ones demonstrates this dichotomy clearly. In one study, treatment with methyllithium (a hard nucleophile) resulted exclusively in 1,2-adducts, whereas lithium dimethylcuprate (a soft nucleophile) yielded only the 1,4-addition product. While the phenyl group at the 4-position of the target compound will influence the stereoselectivity, the general regiochemical outcome with these classes of nucleophiles is expected to be consistent.

The stereochemical outcome of these additions, particularly the conjugate addition, is of significant interest in asymmetric synthesis. The development of catalytic, enantioselective conjugate additions to cyclic enones has been a major focus, employing chiral ligands to control the facial selectivity of the nucleophilic attack. illinois.eduacs.org For instance, copper-catalyzed enantioselective conjugate additions of Grignard reagents to cyclopentenones have been achieved with high levels of stereocontrol using chiral ferrocenyl diphosphine ligands. acs.org

The following table summarizes the expected reactivity of 4-phenyl-2-cyclopenten-one with different classes of organometallic reagents.

| Reagent Type | Example | Predominant Reaction Type | Resulting Product Class |

| Organolithium | Phenyllithium | 1,2-Addition | Tertiary Alcohol |

| Grignard Reagent | Phenylmagnesium Bromide | 1,2-Addition | Tertiary Alcohol |

| Gilman Reagent (Organocuprate) | Lithium Diphenylcuprate | 1,4-Conjugate Addition | 3,4-Disubstituted Cyclopentanone |

Spectroscopic Characterization and Structural Elucidation of 4 Phenyl 2 Cyclopenten 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 4-Phenyl-2-cyclopenten-1-one and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a 4-phenyl-2-cyclohexen-1-one derivative, the protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.15-7.35 ppm). The olefinic proton on the cyclopentenone ring is observed as a singlet around δ 6.09 ppm. The aliphatic protons on the cyclopentenone ring show complex splitting patterns and appear at distinct chemical shifts. For instance, the benzylic proton (at C4) is observed as a triplet around δ 3.57 ppm, while the methylene (B1212753) protons at C5 and the remaining proton at C3 show multiplets in the range of δ 2.00-2.40 ppm. rsc.org The specific chemical shifts and coupling patterns can be influenced by the presence of other substituents on the cyclopentenone or phenyl ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon (C1) of the cyclopentenone ring is typically observed downfield around δ 199.4 ppm. The olefinic carbons (C2 and C3) resonate in the range of δ 128.0-162.5 ppm. The carbons of the phenyl ring appear between δ 127.0 and 140.5 ppm. rsc.org The aliphatic carbons of the cyclopentenone ring (C4 and C5) have characteristic chemical shifts around δ 46.4 ppm and δ 33.9 ppm, respectively. rsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a this compound Derivative

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Phenyl-H | 7.35-7.15 (m, 5H) | 140.5, 128.7, 128.4, 127.0 |

| C=CH | 6.09 (s, 1H) | 162.5 (C2), 128.0 (C3) |

| CH-Ph | 3.57 (t, J = 4.6 Hz, 1H) | 46.4 (C4) |

| CH₂ | 2.40-2.25 (m, 3H), 2.10-2.00 (m, 1H) | 33.9 (C5) |

| C=O | - | 199.4 (C1) |

Data derived from a representative 4-phenyl-2-cyclohexen-1-one derivative. rsc.org

Mass Spectrometry Techniques (e.g., GC-MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. oup.com

In the analysis of this compound, the mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight. For the parent compound (C₁₁H₁₀O), the expected molecular ion peak would be at m/z 158. chemsrc.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for cyclic ketones and phenyl-substituted compounds can help to confirm the presence of these structural motifs. The identity of compounds can be confirmed by matching their mass spectra and retention times with those of authentic standards. oup.com

Table 2: GC-MS Data for a Silylated Derivative of 4-Phenyl-2-cyclohexen-1-one

| Technique | Observed Ion (m/z) | Interpretation |

|---|---|---|

| MS (EI) | 258 | Molecular Ion (M+) |

| HRMS (EI) | 258.1434 | Confirms Molecular Formula C₁₆H₂₂OSi |

Data for a trimethylsilyl (B98337) enol ether derivative of 4-phenylcyclohexanone. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds.

For this compound, the IR spectrum will exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1680-1715 cm⁻¹ due to the stretching vibration of the α,β-unsaturated ketone (C=O) group. researchgate.net The C=C double bond of the cyclopentenone ring will show a stretching vibration band around 1600-1650 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the phenyl group are typically observed above 3000 cm⁻¹, while the C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹). For a derivative, 4-phenyl-2-cyclohexen-1-one, a strong C=O stretch is reported at 1670 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Example (4-phenyl-2-cyclohexen-1-one) |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1680-1715 | 1670 rsc.org |

| Alkene (C=C) | Stretching | 1600-1650 | - |

| Aromatic C-H | Stretching | >3000 | - |

| Aromatic C=C | Stretching | ~1450-1600 | - |

Data compiled from general spectroscopic principles and specific derivative data. rsc.orgresearchgate.net

X-ray Diffraction Analysis for Solid-State Structures and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen-Halogen Contacts)

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the molecular conformation and stereochemistry.

For derivatives of this compound, X-ray crystallography can elucidate the planarity of the cyclopentenone ring and the orientation of the phenyl substituent. vulcanchem.com Furthermore, it reveals the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions can include hydrogen bonds (if suitable functional groups are present), halogen-halogen contacts (in halogenated derivatives), and π-π stacking interactions between phenyl rings. researchgate.netnih.gov For instance, in the crystal structure of 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one, the solid-state structure is stabilized by O–H···O hydrogen bonds and Cl···Cl close contacts. researchgate.net In another example, the crystal structure of 3-(4-nitroanilino)-2-cyclopenten-1-one reveals intermolecular hydrogen bonds between the carbonyl oxygen and the amino group, forming infinite chains. iucr.org

Advanced Spectroscopic Methods for Excited State Analysis

While less common for routine characterization, advanced spectroscopic techniques can be employed to investigate the photophysical properties and excited-state dynamics of this compound and its derivatives. These methods are particularly useful for understanding photochemical reactions and energy transfer processes.

Cavity Ring-Down Spectroscopy (CRDS): This highly sensitive absorption spectroscopy technique can be used to study weak electronic transitions and to probe the kinetics of transient species formed upon photoexcitation.

Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) Spectroscopy: VUV-MATI provides detailed information about the vibrational levels of the cation, which can be related to the electronic structure and bonding in the neutral molecule and its corresponding cation.

These advanced methods offer deeper insights into the fundamental properties of these molecules beyond simple structural identification.

Theoretical and Computational Investigations of 4 Phenyl 2 Cyclopenten 1 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT Studies)

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the geometry and electronic characteristics of organic molecules. While specific DFT studies exclusively on 4-phenyl-2-cyclopenten-1-one are not extensively detailed in the available literature, valuable insights can be drawn from studies on its parent compound, 2-cyclopentenone, and structurally similar molecules like chalcones, which also feature a phenyl-enone system. nih.gov

DFT calculations, typically using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and predict key electronic properties. nih.govljmu.ac.uk For the cyclopentenone ring, the α,β-unsaturated system creates a region of planarity due to the sp² hybridization of the carbonyl carbon and the double-bonded carbons. The five-membered ring itself, however, tends to adopt a non-planar "envelope" conformation to alleviate ring strain.

The electronic structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining reactivity. In α,β-enones, the HOMO is typically the π-orbital of the C=C double bond, while the LUMO is the π* antibonding orbital of the C=O group. The energy difference between these orbitals, the HOMO-LUMO gap (ΔEgap), is a key indicator of chemical reactivity and kinetic stability. nih.gov

Table 1: Representative Calculated Electronic Properties for Related Enone Structures Data is illustrative, based on findings for structurally similar chalcones and enones.

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.5 |

| ΔEgap | HOMO-LUMO Energy Gap | ~ 4.0 to 5.5 |

This interactive table is based on data reported for similar molecular structures in computational studies. nih.gov

Conformational Analysis Studies

The conformational landscape of this compound is primarily defined by two features: the puckering of the cyclopentenone ring and the rotational orientation of the phenyl group. The cyclopentenone ring typically adopts an envelope conformation, where four atoms are roughly coplanar and the fifth atom is out of the plane, to minimize torsional strain.

The orientation of the phenyl group relative to the cyclopentenone ring is influenced by a balance of steric and electronic effects. Pseudoallylic strain, arising from the interaction between the substituent on the sp³-hybridized C4 and the double bond, can influence the preference for an axial versus equatorial-like position of the phenyl group. acs.org Quantum mechanical calculations are essential to determine the relative energies of these conformers. Studies on related systems, such as 2-methyl-1-phenylpiperidine, have shown that an axial conformation can be modestly favored due to these types of interactions. acs.org The most stable conformer of this compound would likely seek to minimize steric hindrance between the phenyl ring hydrogens and the cyclopentenone ring.

Potential Energy Surface Mapping for Reaction Pathways

Mapping the potential energy surface (PES) is critical for understanding the mechanisms and kinetics of chemical reactions. For this compound, this includes photochemical reactions, which are characteristic of α,β-enones. uottawa.carsc.org The PES for such reactions connects the reactant geometry to transition states and products, with the energy barriers determining the reaction rates. acs.org

Key reaction pathways for cyclic enones that can be mapped include:

Norrish Type I Reactions : This involves α-cleavage of the bond between the carbonyl carbon and an adjacent sp³-hybridized ring carbon. uottawa.ca

[2+2] Cycloadditions : A common photochemical reaction for enones, leading to the formation of a cyclobutane (B1203170) ring.

Isomerization : Photoisomerization can occur via rotation around the C=C double bond in the excited state.

Computational studies on the reaction of phenyl radicals with other small molecules demonstrate how DFT can be used to calculate the energy barriers for various addition and abstraction pathways. acs.orgdlr.de For this compound, the phenyl group could influence reaction pathways by stabilizing radical intermediates or by introducing steric effects that favor certain transition state geometries.

Excited State Computations (e.g., CIS(D) Methods)

The photochemistry of this compound is governed by its electronically excited states. Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state. The primary excited states for α,β-enones are the nπ* state (involving excitation of a non-bonding electron from the oxygen to an antibonding π* orbital) and the ππ* state (involving excitation of a π electron to a π* orbital). uottawa.ca

Computational methods are used to calculate the energies and properties of these excited states. While Time-Dependent DFT (TD-DFT) is commonly used, Configuration Interaction Singles with a perturbative doubles correction (CIS(D)) is another method employed, although its accuracy for vertical excitation energies can be limited compared to higher-level ab initio methods. anu.edu.au For the parent 2-cyclopentenone, the lowest excited singlet state (S₁) is of nπ* character, while the next state (S₂) is the bright ¹ππ* state. acs.orgacs.org

Table 2: Calculated Vertical Excitation Energies for Parent Cyclic Enone (2-Cyclopentenone) Illustrative data based on published computational studies.

| State | Character | Typical Calculated Energy (eV) |

|---|---|---|

| S₁ (¹A") | nπ* | ~3.3 - 3.4 |

| S₂ (¹A') | ππ* | ~5.8 - 6.0 |

| T₁ (³A") | nπ* | ~3.0 - 3.1 |

This interactive table is based on data reported for 2-cyclopentenone. acs.orgacs.org

Studies on Internal Conversion and Intersystem Crossing in α,β-Enones

Following initial photoexcitation to the bright ¹ππ* (S₂) state, cyclic α,β-enones undergo rapid non-radiative decay. uottawa.caacs.org The two primary competing pathways are:

Internal Conversion (IC) : A radiationless transition between states of the same spin multiplicity. For 2-cyclopentenone, ultrafast internal conversion from the S₂ (¹ππ) state to the S₁ (¹nπ) state occurs on a femtosecond timescale (approx. 120 ± 20 fs). acs.org From the S₁ state, the molecule can then return to the ground state (S₀).

Intersystem Crossing (ISC) : A radiationless transition between states of different spin multiplicity, typically from a singlet state (S₁) to a triplet state (T₁). Many photochemical reactions of enones proceed through the triplet state. uottawa.carsc.org

Studies on 2-cyclopentenone have shown that after population of the S₁ state, the molecule decays to both the triplet manifold (T₁) and the singlet ground state (S₀) with respective quantum yields of 0.35 and 0.65. acs.org The rate of intersystem crossing is significant due to a large spin-orbit coupling over a region where the singlet and triplet potential energy surfaces are nearly degenerate. acs.org The presence of the phenyl group in this compound may influence the rates of IC and ISC by altering the energies and geometries of the conical intersections and crossing points between the potential energy surfaces.

Catalytic Strategies in 4 Phenyl 2 Cyclopenten 1 One Synthesis and Reactivity

Organocatalysis in Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of metal-based catalysts. In the context of cyclopentenone synthesis, organocatalysts, particularly those based on proline and its derivatives, are effective in promoting key bond-forming reactions. These catalysts operate through the formation of transient enamines or iminium ions, activating the substrates and enabling highly stereoselective transformations. mdpi.comd-nb.info

Asymmetric conjugate addition reactions are a cornerstone of organocatalysis. For instance, the Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by chiral secondary amines like proline, can generate precursors to substituted cyclopentenones with high enantioselectivity. mdpi.com The bifunctional nature of catalysts like proline allows them to activate the nucleophile by forming an enamine while simultaneously activating the electrophile through hydrogen bonding. mdpi.com

Domino reactions, where multiple transformations occur in a single pot, represent an efficient strategy for building molecular complexity. Organocatalytic domino sequences, such as Michael/aldol (B89426) condensations, have been successfully employed in the synthesis of complex cyclic structures, including those related to cyclopentenones. d-nb.info For example, a proline-catalyzed Robinson annulation can yield bicyclic systems through a sequence of conjugate addition followed by an intramolecular aldol reaction. d-nb.info While direct high-yield synthesis of 4-phenyl-2-cyclopenten-1-one via a single organocatalytic step is not extensively documented, these principles are applied to construct the core cyclopentane (B165970) ring with pendant functionalities that can be later converted to the target molecule.

Research has also explored the use of N-heterocyclic carbenes (NHCs) as organocatalysts. NHCs can mediate unique transformations, such as the Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated compound. Asymmetric intramolecular Stetter reactions catalyzed by chiral triazolium salt precatalysts have been developed for the synthesis of various heterocyclic ketones. d-nb.info

| Catalyst Type | Reaction | Key Features |

| L-Proline & Derivatives | Michael Addition, Aldol Condensation, Robinson Annulation | Bifunctional activation (enamine and H-bonding), readily available, moderate to high enantioselectivity. mdpi.comd-nb.info |

| Diarylprolinol Silyl (B83357) Ethers | Conjugate Addition | High diastereo- and enantioselectivity for the addition of nucleophiles to α,β-unsaturated aldehydes. acs.org |

| N-Heterocyclic Carbenes (NHCs) | Stetter Reaction | Umpolung reactivity of aldehydes, synthesis of 1,4-dicarbonyl compounds. d-nb.info |

Transition Metal Catalysis

Transition metal catalysis offers a broad and versatile toolkit for the synthesis and manipulation of this compound. Metals like palladium, iridium, ruthenium, rhodium, and copper each exhibit unique catalytic activities, enabling a wide array of transformations from C-C bond formation to complex cyclizations.

Palladium catalysis is a cornerstone of modern organic synthesis, with profound applications in the formation of C-C bonds. The Heck reaction, for example, provides a direct method for the arylation of alkenes. The selective Heck reaction of cyclopent-2-en-1-one with aryl halides, such as bromobenzene, can be used to introduce the phenyl group at the 3-position, yielding 3-phenyl-2-cyclopenten-1-one. researchgate.net The choice of base and solvent is crucial to control the reaction pathway and avoid side products. researchgate.net

Both homogeneous and heterogeneous palladium catalysts have been developed for these transformations. Homogeneous catalysts, such as Pd(OAc)₂, often exhibit high activity and selectivity but can be difficult to separate from the product. qualitas1998.netwiley.com Heterogeneous catalysts, like palladium supported on carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃), offer the advantage of easy recovery and recycling, although they may sometimes show different selectivity profiles compared to their homogeneous counterparts. qualitas1998.netmdpi.comrsc.org For instance, in some Heck couplings of cycloalkenes, heterogeneous systems have been noted to also promote dehalogenation of the starting aryl halide. mdpi.com

Domino reactions catalyzed by palladium are particularly powerful for constructing complex cyclopentenone structures in a single operation. These can involve a cascade of reactions, such as an enantioselective Michael addition followed by a palladium-catalyzed intramolecular cyclization. rsc.org The development of solid amino-supported palladium catalysts has shown high efficiency and chemoselectivity in such domino processes. wiley.com

| Catalyst System | Reaction Type | Substrates | Product | Key Features |

| Homogeneous | ||||

| Pd(OAc)₂ / Ligand | Heck Reaction | Cyclopent-2-en-1-one, Aryl Bromide | 3-Aryl-2-cyclopenten-1-one | Base is crucial for selectivity. researchgate.net |

| Pd(TFA)₂ / Chiral Pyox | Oxidative Heck Reaction | Cyclopentene (B43876), Arylboronic Acid | Arylated Cyclopentane | Creates two stereocenters with high diastereo- and enantioselectivity. organic-chemistry.org |

| Heterogeneous | ||||

| Pd-AmP-MCF | Oxidative Domino Reaction | Enallenol, Alkyne | Alkyne-substituted Cyclopentenol | High efficiency, chemoselectivity, and recyclability. wiley.com |

| Pd/C | Cascade Hydrogenation | β-Keto Ester | Chiral α-Substituted Ketone | Used in combination with a chiral amino alcohol for asymmetric induction. rsc.org |

Iridium catalysis has become a method of choice for asymmetric allylic alkylation (AAA), particularly for the formation of branched products that are often difficult to obtain with palladium catalysts. This methodology is highly effective for the enantioselective synthesis of substituted cyclopentenones. nih.govpkusz.edu.cn

The general strategy involves the reaction of an allylic carbonate or ester with a nucleophile, such as a silyl enolate derived from an α,β-unsaturated ketone. nih.gov The iridium catalyst, typically complexed with a chiral phosphoramidite (B1245037) ligand, facilitates the reaction with high regio- and enantioselectivity, leading to the formation of a stereocenter β to the carbonyl group. nih.gov

A powerful combination for synthesizing 2,4-disubstituted cyclopentenones involves an iridium-catalyzed AAA followed by a ruthenium-catalyzed ring-closing metathesis (RCM). This modular approach allows for the construction of a wide range of chiral cyclopentenones with excellent enantiomeric excesses (95-99% ee). nih.gov This sequence has been applied to the synthesis of biologically active molecules, demonstrating its synthetic utility. nih.govnih.gov

| Catalyst System | Nucleophile | Electrophile | Yield | ee (%) | Ref |

| [Ir(COD)Cl]₂ / Chiral Phosphoramidite | Silyl enol ether of 3-penten-2-one | Allylic Carbonate | 85% | 95% | nih.gov |

| Iridium / Chiral Ligand | Various Enolates | Various Allylic Carbonates | 62-94% | 90-98% | nih.gov |

| Ir-Catalyst | Cyanoacetate | Allylic Carbonate | High | Excellent | rsc.org |

Ring-closing metathesis (RCM) is a transformative reaction in organic synthesis that allows for the formation of cyclic alkenes from acyclic dienes. Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their high activity and tolerance to a variety of functional groups. organic-chemistry.orgcaltech.edu

RCM is a key strategy for constructing the cyclopentene ring of this compound. A suitable acyclic diene precursor, containing the necessary phenyl group and carbonyl functionality, can be cyclized efficiently using a ruthenium catalyst. koreascience.kr The stability of the resulting ruthenium alkylidene intermediate is important for catalyst turnover; incorporating a phenyl substituent on the olefin can lead to a more stable, active catalyst and nearly quantitative cyclization. acs.org

The development of new ruthenium catalysts with N-heterocyclic carbene (NHC) ligands has further expanded the scope of RCM, allowing for the cyclization of more challenging, sterically hindered, or electronically deactivated substrates. caltech.edursc.org Tandem RCM reactions have also been developed to create complex bicyclic and macrocyclic structures in a single step. caltech.edu

| Catalyst | Substrate Type | Key Feature | Ref |

| Grubbs' II Catalyst | Diene precursor to TEI-9826 | Forms cyclopentenone ring in a synthetic sequence. | nih.gov |

| Grubbs-type Catalysts | 1,11-Dien-6-ynes | Can lead to tandem RCM to form biindenes. | N/A |

| Water-Soluble Ru Alkylidenes | Phenyl-substituted dienes | Phenyl group stabilizes the catalyst, enabling efficient RCM in protic solvents. | acs.org |

| Ru-NHC Catalysts (e.g., 1-TPPh*) | Dienes | Highly active, especially when combined with a phosphine (B1218219) scavenger like CuCl. | rsc.org |

Rhodium catalysts are highly versatile and have been employed in a variety of cyclization reactions to produce cyclopentenones. These include intramolecular hydroacylations, [4+1] cycloadditions, and arylative cyclizations.

Intramolecular hydroacylation of 4-alkynals, catalyzed by rhodium complexes, provides a direct route to cyclopentenones. organic-chemistry.orgescholarship.org Rhodium(I)-catalyzed addition-cyclization of 1,5-enynes with arylboronic acids is another powerful method. This reaction proceeds via the formation of a rhodium vinylidene intermediate, followed by aryl migration and cyclization to yield aryl-substituted cyclopentene derivatives. acs.org

A notable application is the rhodium-catalyzed enantioconvergent rearrangement of racemic vinyl gem-difluorocyclopropanes (VCPdFs). chemrxiv.org This method can produce chiral cyclopentenones, including (S)-2,4-diphenylcyclopent-2-en-1-one, with good yield and enantioselectivity. The reaction conditions, including the choice of chiral BINAP-type ligands and additives, are critical for achieving high efficiency. chemrxiv.org Furthermore, rhodium-catalyzed [4+1] cycloadditions of vinylallenes with carbon monoxide (CO) or the reaction of diazo compounds with dienes offer efficient pathways to functionalized cyclopentenones. nih.govresearchgate.netresearchgate.net

| Catalyst System | Reaction Type | Substrates | Product Type | Yield | ee (%) | Ref |

| [Rh(C₂H₄)Cl]₂ / (R)-Xyl-BINAP | Enantioconvergent Rearrangement | Racemic Vinyl gem-difluorocyclopropane | Chiral 2,4-disubstituted Cyclopentenone | up to 90% | >90% | chemrxiv.org |

| Rh(I) complex | Carbonylation / [4+1] Cycloaddition | 3-Acyloxy-1,4-enynes, CO | Functionalized Cyclopentenone | N/A | N/A | nih.gov |

| [Rh(OH)(COD)]₂ | Arylative Cyclization | 1,5-Enyne, Phenylboronic Acid | 1-Aryl-substituted Cyclopentene | N/A | N/A | acs.org |

| Rh(II) complex | Formal [4+1] Cycloaddition | Diazooxindole, Danishefsky Diene | Spirooxindole Cyclopentenone | 36-99% | N/A | researchgate.net |

Copper-catalyzed reactions, particularly conjugate additions, are fundamental for the synthesis of substituted cyclopentenones. The 1,4-conjugate addition of organometallic reagents (e.g., Grignard or organozinc reagents) to α,β-unsaturated enones is a classic and effective method for introducing a substituent at the β-position. organic-chemistry.orgbeilstein-journals.org

In the context of this compound, this could involve the addition of a phenyl group to a suitable cyclopentenone precursor. The development of chiral ligands for copper has enabled these reactions to be performed with high enantioselectivity. organic-chemistry.orgrug.nlrsc.org Chiral ferrocenyl diphosphines and phosphoramidites are examples of ligands that have proven effective in copper-catalyzed asymmetric conjugate additions to cyclic enones, achieving high yields and enantiomeric excesses. organic-chemistry.orgrug.nl

Copper catalysts are also used in other types of cyclizations. For example, a copper(I)-catalyzed formal α,α'-diketone coupling has been used as a key step in a two-step cyclopentannulation of conjugated enones. wiley.com Additionally, copper-catalyzed azide-alkyne cycloadditions (CuAAC) represent a powerful "click" chemistry reaction, useful for further functionalization of molecules containing alkyne or azide (B81097) handles. acs.org

| Catalyst System | Reaction Type | Nucleophile | Electrophile | Yield | ee (%) | Ref |

| CuCl / Chiral Ferrocenyl Diphosphine | Asymmetric Conjugate Addition | Phenylmagnesium Bromide | Cyclopent-2-en-1-one | N/A | up to 96% | organic-chemistry.org |

| Cu(OTf)₂ / Chiral Phosphoramidite | Asymmetric Conjugate Addition | Dialkylzinc Reagent | Cyclic Enones | High | High | beilstein-journals.orgrug.nl |

| CuI·0.75DMS | Conjugate Addition | Alkenyl Zirconocene | Cyclic Enones | 54-97% | N/A | organic-chemistry.org |

| Cu-TolBINAP | Tandem Conjugate Addition-Enolate Trapping | Grignard Reagents | 4-Chloro-α,β-unsaturated esters | up to 84% | up to 96% | nih.gov |

Titanium-Based Catalysis for Asymmetric Oxidations

Titanium-based catalysts are powerful tools for asymmetric oxidations, enabling the stereoselective introduction of oxygen functionalities. While direct studies on the asymmetric oxidation of this compound are not extensively documented, research on analogous cyclopentenone systems provides significant insights into the potential of this methodology. A notable example is the asymmetric oxidation of 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one, a precursor for the synthesis of 9,11-secosterols. semanticscholar.orgkirj.ee

This transformation has been successfully achieved using a chiral titanium complex. semanticscholar.orgkirj.eeresearchgate.net The catalytic system typically involves titanium(IV) isopropoxide (Ti(OiPr)4), a chiral ligand such as (+)-diethyl tartrate ((+)-DET), and an oxidant like tert-butyl hydroperoxide (TBHP). semanticscholar.orgkirj.eeresearchgate.netresearchgate.net This method provides an alternative to the traditional Andersen method for preparing chiral sulfoxides. kirj.ee

The asymmetric oxidation of 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one to the corresponding (S)-sulfoxide has been studied, as well as the kinetic resolution of the racemic sulfoxide (B87167) using the same catalytic system. semanticscholar.orgkirj.ee Both approaches yield the enantioenriched (S)-sulfoxide, which can be further purified by recrystallization. semanticscholar.orgkirj.ee The efficiency of the oxidation is dependent on the reaction conditions, including temperature and the stoichiometry of the reagents. semanticscholar.orgkirj.ee

For instance, the asymmetric oxidation of the sulfide (B99878) precursor using a Ti(iPrO)4/(+)-DET/TBHP ratio of 1:4:2 has been explored under various temperature conditions to optimize the yield and enantiomeric excess (ee) of the resulting sulfoxide. kirj.ee

Table 1: Asymmetric Oxidation of 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one kirj.ee

| Entry | Conditions (Temperature, Time) | Yield of Sulfoxide (%) | Enantiomeric Excess (ee) (%) |

| 1 | -20 °C, 24 h, then r.t., 24 h | - | - |

| 2 | -20 °C, 0.5 h, then +4 °C, 98 h | 28 | 32 |

| 3 | -20 °C, 0.5 h, then -5 °C, 75 h | 33 | 34 |

These findings demonstrate that titanium-catalyzed asymmetric oxidation is a viable strategy for introducing chirality into cyclopentenone scaffolds, offering a pathway to enantiomerically enriched building blocks for complex molecule synthesis. semanticscholar.orgkirj.ee

Lewis Acid and Brønsted Base Catalysis (e.g., Thionyl Chloride, Sodium Hydroxide (B78521), DBU, Methoxide (B1231860) Anion)

Lewis and Brønsted bases are fundamental catalysts in organic synthesis, facilitating a wide range of transformations including condensations, isomerizations, and addition reactions. Their application in the synthesis and reactivity of phenyl-substituted cyclopentenones is well-established.

Thionyl Chloride (SOCl2) as a Lewis Acid Catalyst

Thionyl chloride, often in the presence of an alcohol like ethanol, can act as an efficient catalyst for the synthesis of 2-substituted-2-cyclopenten-1-ones via a one-pot crossed aldol condensation. While the target molecule is a 4-phenyl derivative, this method is highly relevant for the synthesis of the isomeric 2-phenylcyclopent-2-en-1-one. The reaction involves the condensation of an aromatic aldehyde with an aliphatic ketone. The SOCl2/EtOH system is believed to form an enol sulfite (B76179) intermediate, which facilitates the aldol condensation, with the in situ generated HCl potentially accelerating the reaction. This method is valued for its simplicity, use of inexpensive reagents, and short reaction times.

Sodium Hydroxide (NaOH) as a Brønsted Base Catalyst

Sodium hydroxide is a classic Brønsted base used to catalyze aldol condensation reactions, a cornerstone of cyclopentenone synthesis. The intramolecular aldol condensation of a 1,4-dicarbonyl compound is a common route to the cyclopentenone core. For example, 2,5-undecanedione can be cyclized to 3-methyl-2-pentyl-2-cyclopenten-1-one (dihydrojasmone) using sodium hydroxide in a mixture of water and ethanol. orgsyn.org This base-mediated approach involves the deprotonation of an α-carbon to form an enolate, which then undergoes intramolecular cyclization followed by dehydration to yield the α,β-unsaturated ketone.

DBU and Methoxide Anion in Catalysis